molecular formula C21H32N10O7S2 B11930967 DDUG diMS

DDUG diMS

Cat. No.: B11930967
M. Wt: 600.7 g/mol
InChI Key: HXDBGZUARNKHBV-QHFOEUPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDUG dimethanesulfonate involves the reaction of specific precursor molecules under controlled conditions. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of DMSO, resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production of DDUG dimethanesulfonate typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

DDUG dimethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include modified versions of DDUG dimethanesulfonate with enhanced properties, such as increased solubility and bioavailability .

Mechanism of Action

DDUG dimethanesulfonate exerts its effects by selectively inhibiting Chk2, a kinase involved in DNA damage response. This inhibition prevents the phosphorylation of histone H1, thereby attenuating mitochondrial ATP synthesis. The molecular targets and pathways involved include the ATP-binding site of Chk2 and the downstream signaling pathways that regulate cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DDUG dimethanesulfonate stands out due to its high selectivity and reversible inhibition of Chk2, making it a valuable tool in research and potential therapeutic applications. Its ability to inhibit histone H1 phosphorylation and attenuate mitochondrial ATP synthesis further distinguishes it from other similar compounds .

Properties

Molecular Formula

C21H32N10O7S2

Molecular Weight

600.7 g/mol

IUPAC Name

1,3-bis[4-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid

InChI

InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4)/b26-11-,27-12-;;

InChI Key

HXDBGZUARNKHBV-QHFOEUPRSA-N

Isomeric SMILES

C/C(=N/N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N\N=C(N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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